molecular formula C25H24N2O3 B6572595 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide CAS No. 946257-57-4

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide

Cat. No.: B6572595
CAS No.: 946257-57-4
M. Wt: 400.5 g/mol
InChI Key: LUQUKRWEDFKJSN-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to an ethoxybenzamide moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Tetrahydroquinoline: The initial step involves the synthesis of 1,2,3,4-tetrahydroquinoline through the reduction of quinoline using hydrogenation or other reducing agents.

    Benzoylation: The tetrahydroquinoline is then benzoylated using benzoyl chloride in the presence of a base such as pyridine to form 1-benzoyl-1,2,3,4-tetrahydroquinoline.

    Amidation: The final step involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 4-ethoxybenzoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and ethoxybenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-2-30-22-13-10-18(11-14-22)24(28)26-21-12-15-23-20(17-21)9-6-16-27(23)25(29)19-7-4-3-5-8-19/h3-5,7-8,10-15,17H,2,6,9,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQUKRWEDFKJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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